Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-
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Overview
Description
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a phenyl group, a chloroethylthio substituent, and an additional chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- typically involves multiple steps. One common method includes the reaction of N-phenylbutanamide with 2-chloroethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- involves its interaction with specific molecular targets. The chloroethylthio group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-phenyl-: Lacks the chloroethylthio and additional chlorine substituents.
Butanamide, 3-chloro-N-phenyl-: Lacks the chloroethylthio substituent.
Butanamide, 4-[(2-chloroethyl)thio]-N-phenyl-: Lacks the additional chlorine atom.
Uniqueness
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is unique due to the presence of both the chloroethylthio group and the additional chlorine atom, which confer distinct chemical and biological properties
Properties
CAS No. |
81785-22-0 |
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Molecular Formula |
C12H15Cl2NOS |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
3-chloro-4-(2-chloroethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H15Cl2NOS/c13-6-7-17-9-10(14)8-12(16)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16) |
InChI Key |
FVNRSCJPRHTSCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(CSCCCl)Cl |
Origin of Product |
United States |
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